Hydrazinecarboxamide, N-(3-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarboxamide, N-(3-methylphenyl)- is a chemical compound with the molecular formula C8H11N3O It is a derivative of hydrazinecarboxamide, where the hydrazine group is substituted with a 3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxamide, N-(3-methylphenyl)- typically involves the reaction of hydrazinecarboxamide with 3-methylphenyl isocyanate. The reaction is carried out under controlled conditions, usually in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of Hydrazinecarboxamide, N-(3-methylphenyl)- may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxamide, N-(3-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of Hydrazinecarboxamide, N-(3-methylphenyl)-.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted hydrazinecarboxamide derivatives.
Scientific Research Applications
Hydrazinecarboxamide, N-(3-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of various chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Hydrazinecarboxamide, N-(3-methylphenyl)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of key enzymes.
Comparison with Similar Compounds
Similar Compounds
- Hydrazinecarboxamide, N-(2-methylphenyl)-
- Hydrazinecarboxamide, N-(4-methylphenyl)-
- Hydrazinecarboxamide, N-(3-chlorophenyl)-
Uniqueness
Hydrazinecarboxamide, N-(3-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
15940-62-2 |
---|---|
Molecular Formula |
C8H11N3O |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
1-amino-3-(3-methylphenyl)urea |
InChI |
InChI=1S/C8H11N3O/c1-6-3-2-4-7(5-6)10-8(12)11-9/h2-5H,9H2,1H3,(H2,10,11,12) |
InChI Key |
OCHSWMTWRRTSGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.